(1S,6R)-9-[[4-(diethylamino)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Overview
Description
(1S,6R)-9-[[4-(diethylamino)phenyl]methyl]-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound that belongs to the family of tropane alkaloids
Preparation Methods
The synthesis of (1S,6R)-9-[[4-(diethylamino)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in tropane alkaloids . The synthetic routes often start with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1S,6R)-9-[[4-(diethylamino)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1S,6R)-9-[[4-(diethylamino)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,6R)-9-[[4-(diethylamino)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes.
Comparison with Similar Compounds
(1S,6R)-9-[[4-(diethylamino)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one can be compared with other similar compounds, such as other tropane alkaloids. These comparisons highlight its uniqueness in terms of its chemical structure, biological activity, and potential applications. Similar compounds include:
Cocaine: A well-known tropane alkaloid with stimulant effects.
Atropine: Another tropane alkaloid used as a medication to treat certain types of nerve agent and pesticide poisonings.
Scopolamine: A tropane alkaloid used to treat motion sickness and postoperative nausea and vomiting.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of tropane alkaloids.
Properties
IUPAC Name |
(1S,6R)-9-[[4-(diethylamino)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-3-20(4-2)15-7-5-14(6-8-15)13-21-16-9-10-17(21)12-19-18(22)11-16/h5-8,16-17H,3-4,9-13H2,1-2H3,(H,19,22)/t16-,17+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKGONGKUWLYLU-SJORKVTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2C3CCC2CNC(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)CN2[C@@H]3CC[C@H]2CNC(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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